Technical Guide: Natural Sources and Isolation of Acacetin-7-glucuronide
Technical Guide: Natural Sources and Isolation of Acacetin-7-glucuronide
This guide serves as an advanced technical resource for researchers and drug development professionals investigating Acacetin-7-glucuronide (A7G) . Unlike standard reviews, this document prioritizes actionable isolation protocols, biosynthetic context, and source validation.
Executive Summary & Chemical Profile
Acacetin-7-glucuronide (C₂₂H₂₀O₁₁) is a flavone glycoside comprising the aglycone acacetin (5,7-dihydroxy-4'-methoxyflavone) linked to a glucuronic acid moiety at the C-7 position.[1][2][3][4]
While frequently studied as a Phase II metabolic conjugate of acacetin in mammalian systems, A7G is a distinct plant secondary metabolite accumulating in specific genera of the Lamiaceae and Asteraceae families. Its presence in plants suggests a role in UV protection and allelopathy, distinct from its glucose-bound analog, Tilianin (Acacetin-7-O-glucoside).
Chemical Identity
| Property | Specification |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| CAS Number | 38226-83-4 |
| Molecular Weight | 460.39 g/mol |
| Solubility | Soluble in MeOH, DMSO, dilute alkali; Poorly soluble in cold water/acidic media. |
| Key Distinction | Not Tilianin. Tilianin hydrolyzes to Glucose; A7G hydrolyzes to Glucuronic Acid. |
Primary Botanical Sources
The following table synthesizes confirmed natural reservoirs of Acacetin-7-glucuronide. Researchers should prioritize Clerodendrum and Dracocephalum species for isolation due to higher relative abundance compared to general flavonoid mixtures.
Source Matrix
| Genus | Species | Plant Part | Relative Abundance / Notes |
| Clerodendrum | Clerodendrum trichotomum | Leaves | Primary Source. First historical isolation (1970).[5] Contains A7G and its derivatives (e.g., glucurono-glucuronide).[3][6][7] |
| Dracocephalum | Dracocephalum moldavica | Aerial Parts | High.[8] Co-occurs with Tilianin. Often used in TCM for cardiovascular indications. |
| Agastache | Agastache rugosa | Whole Plant | Moderate. A7G is present but often overshadowed by Tilianin and Rosmarinic acid. |
| Chrysanthemum | Chrysanthemum boreale | Flowers | Moderate.[9] Co-isolated with Linarin.[9][10] Flowers exhibit higher content than stems.[9] |
| Cirsium | Cirsium japonicum | Leaves | Moderate. Thistle species often glycosylate flavones at the 7-position. |
| Euphorbia | Euphorbia characias | Latex/Leaves | Minor.[6] Isolated from methanolic leaf extracts; presence in latex is unique. |
Technical Insight: In Agastache and Dracocephalum, A7G often co-elutes with Tilianin. Separation requires pH-modulated chromatography (exploiting the carboxylic acid of the glucuronide) or high-resolution preparative HPLC.
Biosynthetic & Metabolic Pathway
Understanding the origin of A7G is critical for manipulating its production (plant biotechnology) or understanding its pharmacokinetics (drug metabolism).
Plant Biosynthesis
In plants, A7G is synthesized via the phenylpropanoid pathway. The critical step is the glucuronidation of Acacetin by a specific UDP-glucuronosyltransferase (UGT) , likely from the UGT7 family (analogous to UGT7F2 which glucuronidates scutellarein).
Mammalian Metabolism (Bio-Source)
In drug development, A7G is the major circulating metabolite in rats and humans following oral administration of Acacetin.
-
Mechanism: Hepatic Phase II metabolism via UGT1A9 and UGT1A3.
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Implication: Plasma from acacetin-dosed subjects is a "biological source" of A7G, often reaching concentrations >1 µM, serving as a validation standard for natural isolates.
Pathway Visualization
Figure 1: Dual origin of Acacetin-7-glucuronide via plant biosynthesis (primary source) and mammalian hepatic metabolism.
Isolation & Purification Protocol
This protocol is designed for Dracocephalum or Clerodendrum leaves. It utilizes a pH-switch strategy to separate the acidic glucuronide (A7G) from neutral glycosides (Tilianin).
Phase 1: Extraction
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Maceration: Dry, powdered leaves (1 kg) are extracted with 70% Methanol (MeOH) (3 x 5L) at room temperature for 24h.
-
Why: 70% MeOH extracts glycosides efficiently while minimizing lipophilic chlorophylls.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude syrup.
Phase 2: Liquid-Liquid Partitioning (The Clean-up)
-
Suspend crude extract in Water .
-
Partition with n-Hexane (removes lipids/waxes) -> Discard Hexane.
-
Partition with Ethyl Acetate (EtOAc) (removes free aglycones like Acacetin) -> Save EtOAc (contains Acacetin).
-
Target Fraction: Partition the remaining aqueous layer with n-Butanol (n-BuOH) .
-
Result: A7G and Tilianin concentrate in the n-BuOH fraction.
-
Phase 3: Chromatographic Isolation
-
Column Chromatography (Diaion HP-20 or Polyamide):
-
Load n-BuOH fraction.
-
Elute with H₂O → MeOH gradient.
-
A7G typically elutes in 40-60% MeOH fractions.
-
-
Purification (Preparative HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains A7G in non-ionized form, improving retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 15% B to 45% B over 30 mins.
-
Detection: UV at 335 nm (Band I of flavones).
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Workflow Diagram
Figure 2: Step-by-step fractionation workflow to isolate A7G from plant matrices.
Analytical Verification (Self-Validating System)
To ensure the isolate is A7G and not Tilianin, perform the following validation:
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Mass Spectrometry (ESI-MS):
-
Negative Mode: Look for m/z 459 [M-H]⁻ .
-
Positive Mode: Look for m/z 461 [M+H]⁺ .
-
Differentiation: Tilianin (MW 446) will show m/z 447 [M+H]⁺.
-
-
Enzymatic Hydrolysis (Specificity Check):
-
Treat aliquot with β-glucuronidase (from E. coli or Helix pomatia).
-
Result: Rapid conversion to Acacetin (aglycone).
-
Control: Treat with β-glucosidase . A7G should remain stable (unlike Tilianin).
-
-
NMR Signals (Key Markers):
-
Anomeric Proton (H-1''): Doublet at ~5.1-5.2 ppm (J = 7.5 Hz).
-
Carboxyl Group: Carbon signal at ~170-172 ppm (C-6'').
-
References
-
Isolation from Clerodendrum: Okigawa, M. et al. (1970).[11] "Acacetin-7-glucurono-(1->2)-glucuronide from Clerodendron trichotomum." Tetrahedron Letters. Link
-
Metabolic Identification: Hong, S. et al. (2024). "Acacetin, a Natural Flavone with Potential in Improving Liver Disease."[7][11] International Journal of Molecular Sciences. Link
-
Agastache Sources: Zielińska, S. et al. (2023).[12] "Agastache Species: A Comprehensive Review on Phytochemical Composition and Therapeutic Properties." Molecules. Link
-
Dracocephalum Analysis: Olennikov, D.N. et al. (2025). "New Acacetin Glycosides from the Genus Dracocephalum." Chemistry of Natural Compounds. Link
-
Chrysanthemum Profiling: Chen, L. et al. (2025). "Identification and quantification of the sedative and anticonvulsant flavone glycoside from Chrysanthemum boreale." Archives of Pharmacal Research. Link
Sources
- 1. PhytoBank: Showing acacetin 7-O-beta-D-methylglucuronide (PHY0142751) [phytobank.ca]
- 2. Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unica.it [iris.unica.it]
- 7. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tilianin: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and quantification of the sedative and anticonvulsant flavone glycoside from Chrysanthemum boreale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acacetin, 480-44-4 [thegoodscentscompany.com]
- 11. mdpi.com [mdpi.com]
- 12. Agastache Species: A Comprehensive Review on Phytochemical Composition and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
